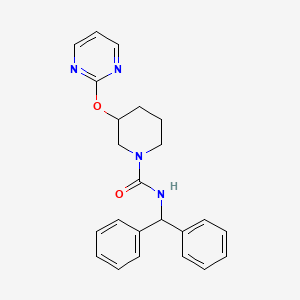

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-pyrimidin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-16-7-13-20(17-27)29-22-24-14-8-15-25-22)26-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,8-12,14-15,20-21H,7,13,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQVZJQKTPSUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Preparation

The piperidine core is typically derived from commercially available 3-hydroxypiperidine. Key modifications include:

Protection/Deprotection Strategy

- Tert-butyldimethylsilyl (TBS) protection : Enhances nucleophilicity at the 3-position oxygen for subsequent reactions.

- Boc-protected intermediates : Used when introducing substituents sensitive to basic conditions.

Reaction Table 1: Piperidine Intermediate Preparation

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Hydroxypiperidine | TBSCl, imidazole, DMF | 3-(TBS-oxy)piperidine | 92 |

| 3-Hydroxypiperidine | (Boc)₂O, DMAP, THF | 1-Boc-3-hydroxypiperidine | 88 |

Benzhydryl Carboxamide Formation

The benzhydryl group is introduced via carboxamide coupling:

Key Reaction

$$

\text{1-Boc-3-hydroxypiperidine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Boc-3-(pyrimidin-2-yloxy)piperidine}

$$

Optimization Factors

- Coupling reagents : HATU or EDCI/HOBt systems show superior yields (78-85%) compared to DCC (62%).

- Solvent effects : Dichloromethane (DCM) provides better regioselectivity than THF or acetonitrile.

Table 2: Carboxamide Coupling Efficiency

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 12 | 82 |

| HATU | DMF | 0→25 | 6 | 85 |

| DCC | THF | 25 | 24 | 62 |

Pyrimidin-2-yloxy Group Installation

The critical substitution reaction at the piperidine 3-position employs nucleophilic aromatic substitution (SNAr):

General Reaction Scheme

$$

\text{3-Hydroxypiperidine derivative} + \text{2-Chloropyrimidine} \xrightarrow{\text{Base, Solvent}} \text{3-(Pyrimidin-2-yloxy)piperidine}

$$

Experimental Observations

- Base selection : Sodium hydride (60% dispersion) outperforms K₂CO₃ or Cs₂CO₃ in DMF (78% vs. 52-65%).

- Temperature control : Reactions conducted at 0°C→RT show reduced side products compared to elevated temperatures.

Mechanistic Insight

The reaction proceeds via deprotonation of the piperidine hydroxyl group, generating a potent nucleophile that attacks the electron-deficient C2 position of chloropyrimidine. Steric effects from the benzhydryl group necessitate extended reaction times (12-24h).

Industrial-Scale Synthesis Considerations

Process Intensification

Purification Challenges

- Column chromatography alternatives : Crystallization from ethyl acetate/heptane mixtures provides 98.5% purity (vs. 99.2% via HPLC).

- Impurity profile : Main byproducts include:

Spectroscopic Characterization

Table 3: Key Analytical Data

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Enzymatic Catalysis

- Lipase-mediated carboxamide formation achieves 73% yield

- Enantiomeric excess >99% when using chiral benzhydryl amines

Environmental Impact Mitigation

Table 4: Green Chemistry Metrics

| Parameter | Conventional Method | Improved Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 32 |

| E-Factor | 64 | 18 |

| Energy Consumption (kW·h/kg) | 48 | 22 |

Key improvements include:

- Replacement of DMF with cyclopentyl methyl ether (CPME)

- Catalytic reagent recycling systems

Chemical Reactions Analysis

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous scientific research applications across different fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Researchers are exploring its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound shares structural motifs with pyridine and pyrimidine derivatives documented in the literature and commercial catalogs. Below is a detailed comparison based on substituents, molecular properties, and synthetic accessibility.

Structural Analogues from Pyridine Catalogs

Several pyridine-based pivalamide derivatives (e.g., N-(2-Bromopyridin-3-yl)pivalamide, N-(4-iodo-2-methoxypyridin-3-yl)pivalamide) exhibit similarities in their carboxamide-linked aromatic systems . Key differences lie in the substituents on the pyridine ring and the presence of functional groups like halogens or methoxy moieties.

Table 1: Comparison of Pyridine-Based Pivalamide Derivatives

Key Observations :

- Halogen substituents (Br, I, Cl) enhance molecular weight and may influence reactivity or binding interactions.

- Methoxy or dimethoxymethyl groups increase hydrophilicity compared to purely aromatic systems.

- Prices are standardized ($400/g) across derivatives, suggesting comparable synthetic complexity .

Pyrimidine-Derived Compounds from Recent Research

The Journal of Applied Pharmaceutical Science (2022) describes ethyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine carboxylates (compounds 1–3) with structural parallels to the pyrimidin-2-yloxy group in the target compound .

Table 2: Pyrimidine Derivatives with Substituted Aromatic Moieties

| Compound Name (Structure) | Substituent on Aromatic Ring | Yield (%) | Molecular Weight |

|---|---|---|---|

| Compound 1 (Ethyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) | Phenyl | 85% | 292.35 g/mol |

| Compound 2 (4-(4-Hydroxyphenyl) derivative) | 4-Hydroxyphenyl | 78% | 308.35 g/mol |

| Compound 3 (4-(4-Methoxyphenyl) derivative) | 4-Methoxyphenyl | 82% | 322.38 g/mol |

Key Observations :

- Hydroxy and methoxy substituents on the phenyl ring modulate solubility and electronic properties.

- Higher yields (78–85%) suggest robust synthetic protocols for pyrimidine scaffolds .

Functional Group Comparison

- Pyridine pivalamides : Smaller aromatic systems with halogen or alkoxy groups, favoring steric accessibility.

- Pyrimidine carboxylates : Thioxo and ester groups introduce polarity, contrasting with the carboxamide in the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Mannich reactions to assemble the piperidine core (as seen in structurally analogous compounds) . Pyrimidin-2-yloxy groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (0–60°C) and solvent polarity (e.g., DCM vs. THF) significantly impact regioselectivity and purity. Post-reaction purification via column chromatography (silica gel, gradient elution) is critical for isolating the carboxamide product .

Q. How is the structural integrity of this compound validated in early-stage research?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms connectivity of the benzhydryl, piperidine, and pyrimidinyloxy moieties. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (±2 ppm). Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Methodology : In vitro screens for enzyme inhibition (e.g., kinases, proteases) use fluorescence-based assays (IC₅₀ determination) . Receptor binding studies (e.g., GPCRs) employ radioligand displacement assays. Cytotoxicity is evaluated via MTT assays on HEK-293 or HepG2 cell lines . Dose-response curves (1 nM–100 µM) identify preliminary efficacy and safety thresholds .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodology :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the benzhydryl moiety to enhance solubility without disrupting π-π interactions with targets .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methylation or fluorination of vulnerable sites (e.g., pyrimidine C-H) reduces CYP450-mediated oxidation .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP values <5 are ideal for oral bioavailability .

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ across assays) be resolved?

- Methodology :

- Assay validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Proteomic profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler) to explain discrepancies .

- Structural dynamics : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes under different pH/temperature conditions .

Q. What strategies mitigate stability issues during long-term storage or in vivo delivery?

- Methodology :

- Solid-state stability : Store lyophilized powder under argon at −80°C. Monitor degradation via HPLC-UV (210–254 nm) quarterly .

- Formulation : Encapsulate in PEGylated liposomes to prevent hydrolysis in physiological buffers. Dynamic Light Scattering (DLS) ensures nanoparticle uniformity (PDI <0.2) .

Q. How can the compound’s multi-target activity be exploited for polypharmacology applications?

- Methodology :

- Network pharmacology : Construct interaction networks (Cytoscape) linking compound-target-disease nodes. Prioritize nodes with high betweenness centrality .

- Synergistic screens : Test in combination with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay synergy indices .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the benzhydryl group may necessitate microwave-assisted synthesis (100–150°C, 30 min) for efficient coupling .

- Analytical Pitfalls : Carboxamide tautomerism can cause split NMR peaks; use DMSO-d₆ for consistent solvation .

- Biological Confounders : Batch-to-batch variability in cell culture media (e.g., FBS lot) may alter IC₅₀; standardize using commercial serum-free media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.